2-(4-Amino-1H-indol-1-YL)acetamide
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Overview
Description
2-(4-Amino-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-indol-1-yl)acetamide typically involves the reaction of 4-aminoindole with chloroacetamide under specific conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding indole-2-carboxylic acids, while substitution reactions can yield various N-alkylated derivatives .
Scientific Research Applications
2-(4-Amino-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-(4-Amino-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 4-position of the indole ring allows for unique interactions with biological targets, differentiating it from other indole derivatives .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(4-aminoindol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14) |
InChI Key |
ATEDDOJUASSZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(=O)N)N |
Origin of Product |
United States |
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